molecular formula C8H12O3 B14325413 Methyl 4-oxohept-2-enoate CAS No. 108087-17-8

Methyl 4-oxohept-2-enoate

Cat. No.: B14325413
CAS No.: 108087-17-8
M. Wt: 156.18 g/mol
InChI Key: PCPIFYUUXNXLPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxohept-2-enoate is an organic compound with the molecular formula C8H12O3 It is characterized by the presence of an ester functional group and a ketone group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-oxohept-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, generated from a precursor such as a ketone or ester, reacts with an alkyl halide to form the desired product . This reaction typically requires a strong base like lithium diisopropylamide (LDA) and is conducted under low temperatures to ensure the formation of the kinetic product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-oxohept-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-oxohept-2-enoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as an intermediate in drug synthesis.

    Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which methyl 4-oxohept-2-enoate exerts its effects involves interactions with various molecular targets. For instance, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, influencing the activity of specific enzymes. The pathways involved can include oxidation-reduction processes, nucleophilic substitutions, and other organic transformations .

Comparison with Similar Compounds

  • Methyl 3-oxohept-2-enoate
  • Ethyl 4-oxohept-2-enoate
  • Methyl 4-oxohex-2-enoate

Comparison: Methyl 4-oxohept-2-enoate is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns in oxidation, reduction, and substitution reactions. Its applications in research and industry also highlight its versatility and importance .

Properties

CAS No.

108087-17-8

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 4-oxohept-2-enoate

InChI

InChI=1S/C8H12O3/c1-3-4-7(9)5-6-8(10)11-2/h5-6H,3-4H2,1-2H3

InChI Key

PCPIFYUUXNXLPN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C=CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.